Tetradecanedioic acid

Descripción general

Descripción

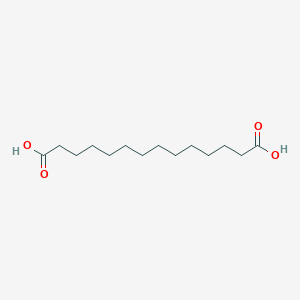

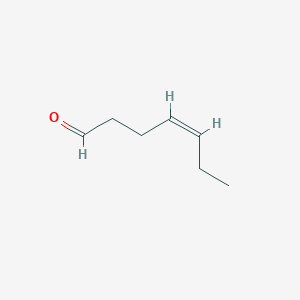

El ácido tetradecanodioico, también conocido como ácido 1,14-tetradecanodioico, es un ácido dicarboxílico de cadena larga con la fórmula molecular C14H26O4. Es un sólido cristalino blanco que es ligeramente soluble en agua. Este compuesto se utiliza principalmente como intermedio en la síntesis orgánica y tiene diversas aplicaciones en la producción de polímeros, resinas y otros productos químicos industriales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido tetradecanodioico se puede sintetizar mediante varios métodos. Una ruta sintética común implica la oxidación del tetradecane utilizando agentes oxidantes fuertes como permanganato de potasio o ácido nítrico. La reacción normalmente requiere temperaturas elevadas y tiempos de reacción prolongados para lograr altos rendimientos .

Otro método implica la hidrólisis del cloruro de tetradecanodioilo, que se obtiene por reacción del tetradecane con cloruro de tionilo. La reacción de hidrólisis se lleva a cabo en presencia de una base, como el hidróxido de sodio, para producir ácido tetradecanodioico .

Métodos de producción industrial

La producción industrial de ácido tetradecanodioico a menudo implica la oxidación microbiana de alcanos de cadena larga. Se utilizan cepas específicas de bacterias, como Candida viswanathii, para oxidar el tetradecane a ácido tetradecanodioico en condiciones controladas. Este enfoque biotecnológico se considera más respetuoso con el medio ambiente en comparación con los métodos de síntesis química tradicionales .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido tetradecanodioico experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar aún más para producir ácidos dicarboxílicos de cadena más corta.

Reducción: La reducción del ácido tetradecanodioico puede producir tetradecanodiol.

Esterificación: Reacción con alcoholes en presencia de catalizadores ácidos para formar ésteres.

Amidación: Reacción con aminas para formar amidas.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, ácido nítrico y otros agentes oxidantes fuertes.

Reducción: Gas hidrógeno en presencia de un catalizador metálico como paladio o níquel.

Esterificación: Alcoholes (por ejemplo, metanol, etanol) y catalizadores ácidos (por ejemplo, ácido sulfúrico).

Amidación: Aminas (por ejemplo, etilamina, butilamina) y agentes deshidratantes (por ejemplo, diciclohexilcarbodiimida).

Principales productos formados

Oxidación: Ácidos dicarboxílicos de cadena más corta.

Reducción: Tetradecanodiol.

Esterificación: Ésteres de tetradecanodioato.

Amidación: Amidas de ácido tetradecanodioico.

Aplicaciones Científicas De Investigación

El ácido tetradecanodioico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de polímeros y resinas. También se utiliza en la preparación de varios compuestos orgánicos.

Biología: Se ha estudiado su papel en las vías metabólicas y como posible biomarcador para ciertas enfermedades.

Medicina: Se ha investigado su posible uso en sistemas de administración de fármacos y como componente en formulaciones farmacéuticas.

Industria: Se utiliza en la producción de nylons de alto rendimiento, adhesivos y recubrimientos

Mecanismo De Acción

El ácido tetradecanodioico ejerce sus efectos principalmente a través de su interacción con las vías metabólicas. Se sabe que actúa como un agente desacoplante en las mitocondrias, afectando la tasa de respiración y la fosforilación oxidativa. Este compuesto puede influir en el gradiente de protones a través de la membrana mitocondrial, lo que lleva a cambios en la síntesis de ATP y la producción de energía .

Comparación Con Compuestos Similares

Compuestos similares

Ácido dodecanodioico: Un ácido dicarboxílico de cadena más corta con propiedades químicas similares.

Ácido hexadecanodioico: Un ácido dicarboxílico de cadena más larga con aplicaciones similares.

Ácido sebácico: Otro ácido dicarboxílico utilizado en la producción de polímeros y resinas.

Singularidad

El ácido tetradecanodioico es único debido a su longitud de cadena específica, que proporciona propiedades físicas y químicas distintas. Su longitud de cadena intermedia lo hace adecuado para aplicaciones donde los ácidos dicarboxílicos de cadena más corta o más larga pueden no ser tan efectivos. Además, su función como agente desacoplante en la respiración mitocondrial lo diferencia de otros ácidos dicarboxílicos .

Propiedades

IUPAC Name |

tetradecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHCYKULIHKCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061166 | |

| Record name | Tetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL | |

| Record name | Tetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

821-38-5 | |

| Record name | Tetradecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRADECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEC3AC47H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tetradecanedioic acid, also known as 1,14-tetradecanedioic acid, has the molecular formula C14H26O4 and a molecular weight of 258.35 g/mol. [, , , , , ]

A: Researchers frequently employ techniques like X-ray powder diffraction, differential scanning calorimetry (DSC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to characterize this compound. [, , , , , ]

A: Yes, this compound exhibits polymorphism. At low temperatures, it crystallizes in an ordered C-form. Upon heating, it transitions to an ordered Ch-form just below its melting point. Interestingly, a monoclinic form, Ci, can arise in mixed samples due to compositional disorder. []

A: Unlike some other linear molecules (alkanes, alkanols, fatty acids), increasing the chain length in linear dicarboxylic acids leads to a decrease in the solid-solid and solid-liquid phase transition temperatures. []

A: Yes, recent research suggests that this compound could serve as a potential biomarker for osteoporosis in women. In a study utilizing LC/GC-MS metabolomics, elevated levels of this compound were observed in the plasma of elderly women with osteoporosis compared to age- and BMI-matched controls. [] Additionally, it has been studied as a potential biomarker for organic anion transporter (OAT) activity. [, ]

A: Research indicates that a non-metabolizable analog of this compound, α,α′-tetrachloro-tetradecanedioic acid (Cl-DICA), can modulate insulin secretion. Short-term exposure to Cl-DICA enhanced glucose-stimulated insulin secretion, but not arginine-stimulated secretion. []

A: this compound serves as a building block for synthesizing various polymers, including biodegradable polyesters. These polyesters find applications in drug delivery systems, tissue engineering scaffolds, and environmentally friendly packaging materials. [, , , , , ]

A: Yes, this compound can be copolymerized with other monomers like erythritol to produce soft polyester elastomers. These elastomers exhibit tunable mechanical properties, making them attractive for applications in soft tissue engineering, where mimicking the elasticity and flexibility of natural tissues is crucial. []

A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are common techniques for quantifying this compound in various matrices. Researchers have developed and validated these methods for analyzing this compound in plasma and other biological samples. [, , , , ]

A: While specific details regarding this compound's environmental impact are limited in the provided research, its use in biodegradable polymers suggests a potential for reduced environmental persistence compared to traditional plastics. Research into biodegradation pathways and potential ecotoxicological effects would provide valuable insights for assessing its overall environmental profile. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)